molecular formula C14H14N4OS2 B13025018 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide

3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide

Cat. No.: B13025018
M. Wt: 318.4 g/mol
InChI Key: CGSAHBIVSDYYNW-SNAWJCMRSA-N
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Description

3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide is a complex organic compound that belongs to the class of imidazo-thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide typically involves multi-step organic reactions. One common method involves the condensation of 2,6-dimethylimidazo[2,1-b]thiazole with 4-methylthiazole-2-ylamine in the presence of acryloyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires a suitable solvent like dichloromethane or tetrahydrofuran. The reaction mixture is then stirred at a controlled temperature, often between 0°C to room temperature, to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylimidazo[2,1-b]thiazole
  • 4-Methylthiazole-2-ylamine
  • Acryloyl chloride derivatives

Uniqueness

3-(2,6-Dimethylimidazo[2,1-b]thiazol-5-yl)-N-(4-methylthiazol-2-yl)acrylamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity

Properties

Molecular Formula

C14H14N4OS2

Molecular Weight

318.4 g/mol

IUPAC Name

(E)-3-(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C14H14N4OS2/c1-8-7-20-13(15-8)17-12(19)5-4-11-10(3)16-14-18(11)6-9(2)21-14/h4-7H,1-3H3,(H,15,17,19)/b5-4+

InChI Key

CGSAHBIVSDYYNW-SNAWJCMRSA-N

Isomeric SMILES

CC1=CN2C(=C(N=C2S1)C)/C=C/C(=O)NC3=NC(=CS3)C

Canonical SMILES

CC1=CN2C(=C(N=C2S1)C)C=CC(=O)NC3=NC(=CS3)C

Origin of Product

United States

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